BRD32048

概要

作用機序

BRD32048 は、解離定数 (K_D) 17.1 μM で ETV1 転写因子に直接結合することにより効果を発揮します . この結合は、ETV1 媒介転写活性を調節し、ETV1 駆動のがん細胞の浸潤を阻害します . さらに、this compound は、p300 依存性の ETV1 のアセチル化を阻害し、その分解につながります . この二重の作用機序により、this compound は、強力な ETV1 阻害剤となり、がん研究における貴重なツールとなっています .

類似化合物の比較

類似化合物: this compound は、生物活性について研究されている他のトリアジン誘導体と似ています。これらの化合物のいくつかには以下が含まれます。

- IITZ-01

- ZT-12-037-01

- MS012

独自性: This compound をこれらの類似化合物から際立たせているのは、ETV1 転写因子に対する特異的な結合親和性と、ETV1 媒介転写活性およびがん細胞浸潤を阻害する能力です . この特性のユニークな組み合わせにより、this compound は、標的がん治療と研究に貴重な化合物となっています。

生化学分析

Biochemical Properties

BRD32048 plays a significant role in biochemical reactions, particularly in the context of ETV1-driven cancer cells. It interacts with the ETV1 transcription factor, a protein that regulates gene expression . The nature of this interaction involves direct binding, which modulates ETV1-mediated transcriptional activity .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells driven by ETV1. It influences cell function by modulating ETV1-mediated transcriptional activity, which can impact cell signaling pathways and gene expression . This modulation can also affect cellular metabolism, as ETV1 is involved in various metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to the ETV1 transcription factor. This binding modulates ETV1-mediated transcriptional activity, leading to changes in gene expression . Additionally, this compound inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .

Temporal Effects in Laboratory Settings

It is known that this compound binds to ETV1 and modulates its activity, which could potentially lead to long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the ETV1 transcription factor, it may influence pathways regulated by this protein .

準備方法

合成経路と反応条件: 反応条件は通常、ジメチルスルホキシド (DMSO) などの有機溶媒の使用を伴い、収率と純度を高くするために温度と pH を慎重に制御する必要があります .

工業生産方法: BRD32048 の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。 これには、反応条件の最適化、工業グレードの溶媒の使用、およびバルク量の化合物を生産するための大型反応器の採用が含まれます .

化学反応の分析

反応の種類: BRD32048 は、トリアジン環やピペリジニルメチル基などの反応性官能基の存在により、主に置換反応を起こします . 特定の条件下では、酸化反応や還元反応にも参加することができます。

一般的な試薬と条件: This compound を含む反応で使用される一般的な試薬には、DMSO などの有機溶媒、炭素上のパラジウムなどの触媒、過酸化水素などの酸化剤などがあります . 反応は、通常、目的の生成物が形成されるように、制御された温度と圧力下で行われます。

形成される主要な生成物: this compound を含む反応から形成される主要な生成物は、特定の反応条件によって異なります。 例えば、置換反応は化合物のさまざまな誘導体を生成し、酸化反応は酸化トリアジン誘導体の形成につながる可能性があります .

科学研究への応用

This compound は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります .

生物学: 生物学的研究では、this compound は、がん細胞の増殖と浸潤における ETV1 の役割を調査するために使用されます。 ETV1 媒介転写活性を阻害し、ETV1 駆動のがん細胞の浸潤性を低下させることが示されています .

医学: 医学の分野では、this compound は、前立腺がん、ユーイング肉腫、黒色腫など、ETV1 の調節不全を含むがんの潜在的な治療薬として研究されています . ETV1 のアセチル化を阻害し、その分解を促進する能力は、標的がん治療のための有望な候補となっています .

産業: 産業部門では、this compound は、新規医薬品の開発や、トリアジン系薬剤の生産における品質管理のための基準化合物として使用できます .

科学的研究の応用

BRD32048 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Biology: In biological research, this compound is utilized to investigate the role of ETV1 in cancer cell proliferation and invasion. It has been shown to inhibit ETV1-mediated transcriptional activity and reduce the invasiveness of ETV1-driven cancer cells .

Medicine: In the medical field, this compound is being explored as a potential therapeutic agent for cancers that involve the dysregulation of ETV1, such as prostate cancer, Ewing sarcoma, and melanoma . Its ability to inhibit ETV1 acetylation and promote its degradation makes it a promising candidate for targeted cancer therapy .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference compound for quality control in the production of triazine-based drugs .

類似化合物との比較

Similar Compounds: BRD32048 is similar to other triazine derivatives that have been studied for their biological activities. Some of these compounds include:

- IITZ-01

- ZT-12-037-01

- MS012

Uniqueness: What sets this compound apart from these similar compounds is its specific binding affinity for the ETV1 transcription factor and its ability to inhibit ETV1-mediated transcriptional activity and cancer cell invasion . This unique combination of properties makes this compound a valuable compound for targeted cancer therapy and research.

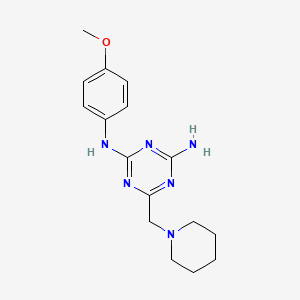

特性

IUPAC Name |

2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHJDJWPRZUURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

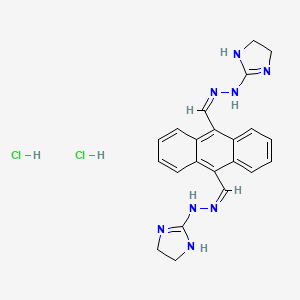

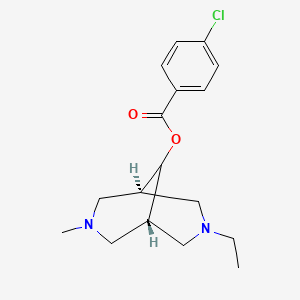

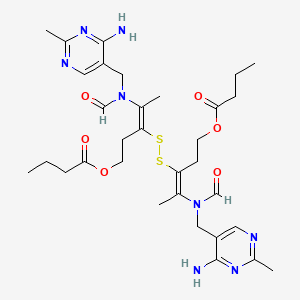

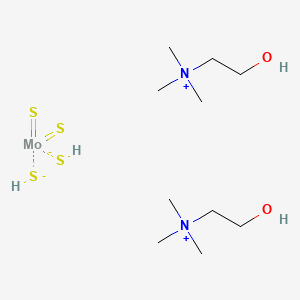

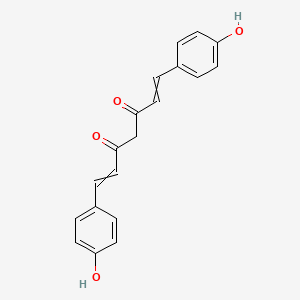

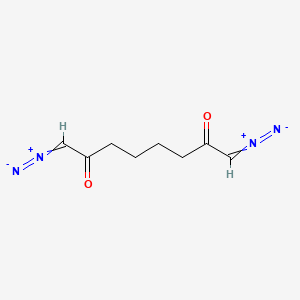

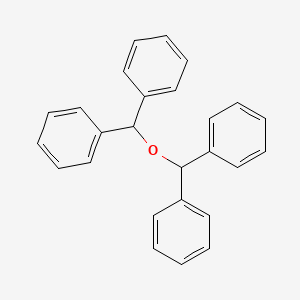

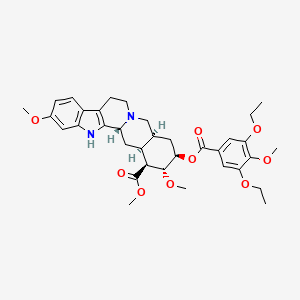

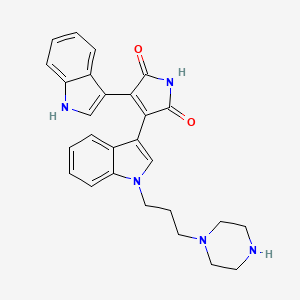

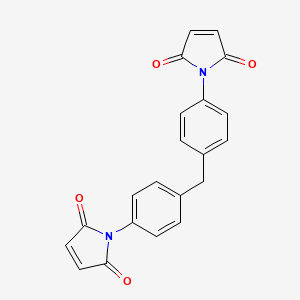

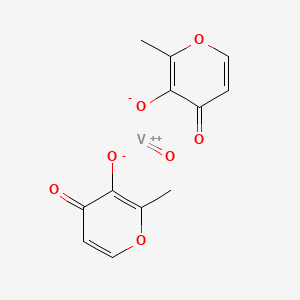

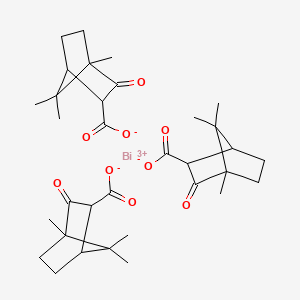

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。